Bis(4-iodophenyl)methanone

Descripción general

Descripción

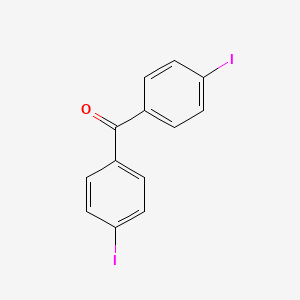

Bis(4-iodophenyl)methanone is an organic compound with the molecular formula C13H8I2O. It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected through a carbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(4-iodophenyl)methanone can be synthesized through various methods. One common approach involves the iodination of benzophenone derivatives. The reaction typically requires the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products:

Substitution Products: Various substituted benzophenones depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of bis(4-iodophenyl)methanone derivatives as anticancer agents. For instance, a series of analogs derived from this compound were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including MDA-MB-231, a model for triple-negative breast cancer (TNBC). The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy while reducing off-target effects associated with G-protein coupled receptors (GPCRs) .

Case Study: Compound 4a

In one notable study, compound 4a , an analog of this compound, demonstrated an IC50 value of 7.7 μM against MDA-MB-231 cells. The compound was also shown to effectively cross the blood-brain barrier (BBB), making it a promising candidate for treating metastatic cancers that affect the brain .

Materials Science

Electroluminescent Emission Materials

This compound has been utilized in the synthesis of europium complexes for electroluminescent applications. The incorporation of this compound into the ligand framework enhances the photophysical properties necessary for efficient light emission. The structural modifications involving this compound have been shown to improve charge transport properties, which are crucial for the performance of organic light-emitting diodes (OLEDs) .

Organic Synthesis

Synthesis of Polyamides

The compound serves as a key intermediate in the synthesis of novel polyamides. For example, research has demonstrated that this compound can be employed in C-N coupling reactions to produce aromatic cardo polyamides. These materials exhibit high thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Table: Synthesis Overview

Mecanismo De Acción

The mechanism of action of Bis(4-iodophenyl)methanone involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and a carbonyl group. These functional groups allow the compound to interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Bis(4-bromophenyl)methanone: Similar structure but with bromine atoms instead of iodine.

Bis(4-chlorophenyl)methanone: Contains chlorine atoms instead of iodine.

Bis(4-fluorophenyl)methanone: Features fluorine atoms in place of iodine.

Uniqueness: Bis(4-iodophenyl)methanone is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and chemical properties, making it particularly useful in specific synthetic applications and research contexts.

Actividad Biológica

Bis(4-iodophenyl)methanone, a compound characterized by its two 4-iodophenyl groups attached to a central carbonyl, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and structural activity relationships (SAR) to elucidate the compound's potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . Its structure is defined by the presence of two iodine atoms on the phenyl rings, which significantly influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, in vitro assays have shown that this compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values for different cell types indicate a promising therapeutic index:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 3.2 |

| HeLa (cervical cancer) | 4.8 |

These results suggest that this compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis induction .

Antiviral Activity

The antiviral potential of this compound has also been explored. Structure-activity relationship studies indicate that modifications to the compound can enhance its inhibitory effects against viral replication. For example, derivatives with additional functional groups showed improved IC50 values in assays against various viral strains, highlighting the importance of chemical substitution in enhancing biological activity .

Study on Anticancer Mechanisms

A detailed study investigated the mechanisms by which this compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways, leading to programmed cell death. Notably, it was observed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

SAR Analysis

Propiedades

IUPAC Name |

bis(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHPJJBHNBGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292937 | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-56-8 | |

| Record name | Bis(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.